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Compound of Interest

Compound Name: H-Ser-NH2.HCl

Cat. No.: B554955 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

L-Serinamide hydrochloride, a derivative of the amino acid L-serine, serves as a crucial and

versatile chiral building block in the landscape of modern drug discovery. Its inherent chirality

and functional groups—a primary amine, a primary amide, and a hydroxyl group—make it an

attractive starting material for the synthesis of a diverse range of complex molecules with

therapeutic potential. This document provides detailed application notes and experimental

protocols for the use of L-Serinamide hydrochloride in various facets of drug discovery,

including peptide synthesis, and the development of neuroprotective, antiviral, and anticancer

agents.

Physicochemical Properties and Data
L-Serinamide hydrochloride is a white to off-white crystalline powder with good solubility in

water. Its key physical and chemical properties are summarized below for easy reference.
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Property Value Reference

CAS Number 65414-74-6 [1]

Molecular Formula C₃H₉ClN₂O₂ [1]

Molecular Weight 140.57 g/mol [1]

Melting Point 185-188 °C [1]

Optical Activity [α]²⁰/D +14° (c=1 in H₂O) [1]

Appearance
White to off-white crystals or

powder
[1]

Application Notes
Chiral Building Block for Bioactive Peptides and
Peptidomimetics
L-Serinamide hydrochloride is a valuable precursor for the incorporation of a serine amide

moiety into peptide chains. This can be achieved through standard solid-phase peptide

synthesis (SPPS) or solution-phase methodologies. The presence of the amide at the C-

terminus can influence the peptide's conformation, stability, and biological activity.

Precursor for Neuroprotective Agents
L-serine and its metabolites are known to play a significant role in the central nervous system

(CNS), acting as neurotrophic factors and precursors for neurotransmitters.[2][3] L-serine has

demonstrated neuroprotective effects in various models of neurological disease and injury.[2][3]

[4] L-Serinamide hydrochloride can be utilized as a starting material for the synthesis of novel

serine derivatives with potential neuroprotective properties, targeting conditions such as stroke

and neurodegenerative diseases.[5] The proposed mechanism for L-serine's neuroprotective

effects involves the activation of glycine receptors, leading to neuronal hyperpolarization and

reduced excitotoxicity.[6]

Scaffold for Antiviral Drug Discovery
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There are claims that L-Serinamide hydrochloride itself possesses anti-HIV activity by inhibiting

the viral life cycle. While this requires further validation, the structure of L-Serinamide

hydrochloride makes it a suitable scaffold for the synthesis of novel antiviral agents, particularly

nucleoside and non-nucleoside reverse transcriptase inhibitors. The chiral backbone can be

modified to mimic the structure of natural nucleosides or to introduce novel functionalities that

interact with viral enzymes.

Synthesis of Anticancer Agents
Amino acid amides and their derivatives have shown promise as anticancer agents.[7][8][9]

They can be designed to target specific enzymes or pathways that are dysregulated in cancer

cells. L-Serinamide hydrochloride provides a chiral scaffold for the development of novel

compounds that can be evaluated for their cytotoxic or cytostatic effects on various cancer cell

lines. For instance, derivatives can be designed to inhibit kinases or proteases crucial for tumor

growth and survival.[10][11][12]

Intermediate in the Synthesis of Marketed Drugs
L-Serinamide hydrochloride can be a precursor to L-serine methyl ester hydrochloride, which is

a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor,

Ramipril.[13][14][15][16][17] This highlights its industrial relevance and utility in the large-scale

synthesis of pharmaceuticals.

Experimental Protocols
Protocol 1: General Procedure for Incorporating L-
Serinamide into a Peptide using Fmoc-SPPS
This protocol outlines a general method for the manual incorporation of an L-Serinamide

moiety at the C-terminus of a peptide using Fmoc-based solid-phase peptide synthesis.

Materials:

Rink Amide resin

Fmoc-protected amino acids

L-Serinamide hydrochloride
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Coupling reagents (e.g., HBTU, HATU)

Base (e.g., DIPEA)

Deprotection solution (20% piperidine in DMF)

Solvents (DMF, DCM)

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Diethyl ether

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with

20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

First Amino Acid Coupling: Activate the first Fmoc-protected amino acid (3 equivalents) with

a coupling reagent (e.g., HBTU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in

DMF. Add the activated amino acid to the resin and shake for 2 hours. Wash the resin with

DMF.

Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each

subsequent amino acid in the desired sequence.

Coupling of L-Serinamide: For the final coupling step, dissolve L-Serinamide hydrochloride

(3 equivalents) and a coupling agent (3 equivalents) in DMF. Add the base (6 equivalents) to

neutralize the hydrochloride and activate the coupling. Add this mixture to the deprotected N-

terminus of the peptide-resin and shake for 4-6 hours.

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus.

Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the

cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain

protecting groups.
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Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge

to collect the crude peptide. Purify the peptide using reverse-phase HPLC.

Rink Amide Resin Swell in DMF Fmoc Deprotection
(20% Piperidine/DMF)

Couple Fmoc-AA-OH
(HBTU/DIPEA) Wash (DMF) Repeat n times Fmoc Deprotection Couple L-Serinamide.HCl

(HBTU/DIPEA) Wash (DMF/DCM) Cleave from Resin
(TFA Cocktail)

Purify Peptide
(RP-HPLC)

Click to download full resolution via product page

Fmoc-SPPS workflow for peptide synthesis.

Protocol 2: Synthesis of a Neuroprotective L-Serinamide
Derivative (Conceptual)
This protocol provides a conceptual framework for the synthesis of a novel neuroprotective

agent based on the L-Serinamide scaffold. This is a generalized example and would require

optimization for a specific target molecule.

Objective: To synthesize an N-acylated L-Serinamide derivative.

Materials:

L-Serinamide hydrochloride

Anhydrous DCM

Triethylamine (TEA)

Acyl chloride or carboxylic acid

Coupling agent (if starting from a carboxylic acid, e.g., EDC/HOBt)

Silica gel for column chromatography

Procedure:

Neutralization: Suspend L-Serinamide hydrochloride (1 equivalent) in anhydrous DCM. Add

triethylamine (1.1 equivalents) dropwise at 0°C and stir for 30 minutes to obtain the free

base.
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Acylation:

Using Acyl Chloride: Dissolve the desired acyl chloride (1 equivalent) in anhydrous DCM

and add it dropwise to the L-Serinamide solution at 0°C. Allow the reaction to warm to

room temperature and stir overnight.

Using Carboxylic Acid: To a solution of the carboxylic acid (1 equivalent), EDC (1.2

equivalents), and HOBt (1.2 equivalents) in DCM, add the L-Serinamide solution. Stir at

room temperature overnight.

Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry

over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: Purify the crude product by silica gel column chromatography using an

appropriate solvent system (e.g., DCM/Methanol gradient).

Characterization: Characterize the purified compound by NMR and mass spectrometry.

L-Serinamide.HCl Neutralization
(TEA, DCM)

N-Acylation
(Acyl Chloride or

Carboxylic Acid + Coupling Agent)
Aqueous Work-up Purification

(Column Chromatography)
N-Acyl-L-Serinamide

Derivative
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Synthesis of an N-acylated L-Serinamide derivative.

Signaling Pathways
L-Serine Metabolism and its Role in Neurotransmission
L-serine metabolism is intricately linked to neurotransmission, primarily through its conversion

to D-serine and glycine, which are co-agonists of the N-methyl-D-aspartate (NMDA) receptor.

[18] The diagram below illustrates this key pathway. Dysregulation of this pathway is implicated

in various neurological disorders.
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L-Serine metabolism and neurotransmission.
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Conclusion
L-Serinamide hydrochloride is a readily available and highly valuable chiral synthon for drug

discovery. Its diverse applications, ranging from a fundamental building block in peptide

synthesis to a scaffold for the development of novel therapeutics for a variety of diseases,

underscore its importance in medicinal chemistry. The protocols and information provided

herein are intended to serve as a guide for researchers to explore the full potential of this

versatile molecule in their drug discovery endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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